molecular formula C16H16O3 B6401609 3-(3-Ethoxyphenyl)-2-methylbenzoic acid CAS No. 1261983-11-2

3-(3-Ethoxyphenyl)-2-methylbenzoic acid

Cat. No.: B6401609
CAS No.: 1261983-11-2
M. Wt: 256.30 g/mol
InChI Key: LVJUWRKOCLIWDB-UHFFFAOYSA-N
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Description

3-(3-Ethoxyphenyl)-2-methylbenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of an ethoxy group attached to the phenyl ring and a methyl group attached to the benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Ethoxyphenyl)-2-methylbenzoic acid can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction, where 3-ethoxybenzoyl chloride reacts with toluene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification of the final product is typically achieved through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 3-(3-Ethoxyphenyl)-2-methylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium ethoxide in ethanol for nucleophilic substitution.

Major Products:

    Oxidation: 3-(3-Ethoxyphenyl)-2-carboxybenzoic acid.

    Reduction: 3-(3-Ethoxyphenyl)-2-methylbenzyl alcohol.

    Substitution: 3-(3-Hydroxyphenyl)-2-methylbenzoic acid (if ethoxy group is replaced by hydroxyl group).

Scientific Research Applications

3-(3-Ethoxyphenyl)-2-methylbenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Ethoxyphenyl)-2-methylbenzoic acid involves its interaction with specific molecular targets. The ethoxy and methyl groups can influence the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    3-(4-Ethoxyphenyl)-2-methylbenzoic acid: Similar structure but with the ethoxy group in the para position.

    3-(3-Methoxyphenyl)-2-methylbenzoic acid: Similar structure but with a methoxy group instead of an ethoxy group.

    3-(3-Ethoxyphenyl)-2-carboxybenzoic acid: Similar structure but with an additional carboxylic acid group.

Uniqueness: 3-(3-Ethoxyphenyl)-2-methylbenzoic acid is unique due to the specific positioning of the ethoxy and methyl groups, which can influence its chemical reactivity and biological activity. The presence of the ethoxy group can enhance its solubility and alter its interaction with biological targets compared to similar compounds.

Properties

IUPAC Name

3-(3-ethoxyphenyl)-2-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3/c1-3-19-13-7-4-6-12(10-13)14-8-5-9-15(11(14)2)16(17)18/h4-10H,3H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVJUWRKOCLIWDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C2=C(C(=CC=C2)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10690012
Record name 3'-Ethoxy-2-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10690012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261983-11-2
Record name 3'-Ethoxy-2-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10690012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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